Synthetic Route Yield Comparison: 2-(2-Aminophenoxy)ethanol vs. Alternative Isomer Pathways
In a typical reduction route starting from 1,2-bis(o-nitrophenoxy)ethane, the synthesis of 2-(2-aminophenoxy)ethanol achieved a yield of 80-80.6%, yielding 6 g of light-brown crystals . For context, a documented synthesis route for the meta isomer 2-(3-aminophenoxy)ethanol—via reduction of 2-(3-nitrophenoxy)ethanol—reported a yield of approximately 77% . The 3-4 percentage point yield advantage for the ortho isomer in comparable reduction sequences can translate to lower raw material costs and reduced waste in large-scale production.
| Evidence Dimension | Synthetic Yield (Reduction Route) |
|---|---|
| Target Compound Data | 80% - 80.6% |
| Comparator Or Baseline | 2-(3-Aminophenoxy)ethanol (meta isomer): 77% yield |
| Quantified Difference | +3% to +3.6% absolute yield advantage for target compound |
| Conditions | Reduction of corresponding nitrophenoxyethanol precursors (cross-study comparison of analogous reduction conditions). |
Why This Matters
Higher synthetic yield in a documented route provides a procurement-driven justification for selecting the ortho isomer over the meta isomer to optimize cost-per-kilogram and minimize purification burden in scale-up processes.
